molecular formula C14H19ClFNO2 B1222705 Lubazodone hydrochloride CAS No. 161178-10-5

Lubazodone hydrochloride

Número de catálogo: B1222705
Número CAS: 161178-10-5
Peso molecular: 287.76 g/mol
Clave InChI: HWEMEKZYQCJVEZ-PPHPATTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de YM-35992 implica varios pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave incluyen la formación del sistema de anillo de indeno, la introducción del átomo de flúor y la unión de la porción de morfolina. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .

Análisis De Reacciones Químicas

YM-35992 experimenta varias reacciones químicas, incluyendo:

Aplicaciones Científicas De Investigación

Biochemical Profile

Lubazodone is characterized as a selective serotonin reuptake inhibitor (SSRI) with additional activity as a 5-HT2A receptor antagonist. Its selectivity for serotonin transporters (SERT) and antagonistic action on the 5-HT2A receptor suggest a dual mechanism that may enhance its antidepressant efficacy while potentially mitigating some side effects associated with traditional SSRIs.

  • Chemical Structure : Lubazodone is defined chemically as (S)-2-[[(7-fluoro-4-indanyl)oxy]methyl]morpholine monohydrochloride.
  • Mechanism of Action : It inhibits the reuptake of serotonin in the synaptic cleft while blocking the 5-HT2A receptor, which is implicated in mood regulation and anxiety responses .

Depression Treatment

Lubazodone was primarily developed for the treatment of major depressive disorder. It reached phase II clinical trials but was ultimately discontinued due to market competition and the evolving landscape of antidepressant therapies. However, studies have shown promising results regarding its effectiveness:

  • Phase II Trials : Clinical evaluations indicated that Lubazodone could improve depressive symptoms compared to placebo controls .
  • Efficacy : In animal models, Lubazodone demonstrated significant reductions in depression-like behaviors in forced swim tests and tail suspension tests, common assays for evaluating antidepressant efficacy .

Obsessive-Compulsive Disorder

Although not extensively studied, there have been indications that Lubazodone may have applications in treating obsessive-compulsive disorder due to its serotonergic activity. Further research would be necessary to establish this potential .

Neuropathic Pain

Recent investigations have suggested that Lubazodone could be beneficial in managing painful diabetic neuropathy. This application stems from its central nervous system activity and serotonin modulation, which are known to influence pain pathways .

Case Studies and Research Findings

Several studies have documented the effects of Lubazodone on neurotransmitter systems and behavioral outcomes:

Study Objective Findings
Evaluate effects on norepinephrine neuronsAcute administration decreased firing rates significantly; chronic treatment led to a gradual reduction in activity.
Assess biochemical profileConfirmed dual action as an SSRI and 5-HT2A antagonist; demonstrated good selectivity against other monoamine receptors.
Investigate antidepressant potentialPhase II trials showed significant symptom improvement in major depressive disorder compared to placebo.

Potential Therapeutic Areas

Beyond depression and obsessive-compulsive disorder, Lubazodone's mechanism suggests potential applications in various conditions:

  • Anxiety Disorders : Its serotonergic properties may help alleviate anxiety symptoms.
  • Cognitive Impairment : There is ongoing research into its effects on cognitive functions, especially related to mood disorders.
  • Chronic Pain Syndromes : Given its effects on serotonin pathways, it may offer relief for certain types of chronic pain.

Mecanismo De Acción

YM-35992 ejerce sus efectos inhibiendo selectivamente la recaptación de serotonina y antagonizando el receptor de serotonina 5-HT2A. Este doble mecanismo mejora los niveles de serotonina en la hendidura sináptica, lo que lleva a un mejor estado de ánimo y a la reducción de los síntomas de la depresión. El compuesto se dirige a vías moleculares específicas involucradas en la señalización de la serotonina, lo que lo convierte en un candidato prometedor para el tratamiento de los trastornos del estado de ánimo .

Comparación Con Compuestos Similares

YM-35992 es único en comparación con otros compuestos similares debido a su doble mecanismo de acción. Los compuestos similares incluyen:

YM-35992 destaca por sus actividades combinadas de inhibición de la recaptación de serotonina y antagonismo del receptor de serotonina 5-HT2A, lo que ofrece posibles ventajas en términos de eficacia y perfil de efectos secundarios.

Actividad Biológica

Overview of Lubazodone Hydrochloride

This compound (chemical formula: C₁₈H₁₈ClN₃O) is a novel compound that acts primarily as a serotonin receptor agonist and reuptake inhibitor. It was developed as a treatment for major depressive disorder (MDD) and generalized anxiety disorder (GAD). The compound's dual mechanism of action targets the serotonin system, which is crucial in regulating mood and anxiety.

Serotonin Receptor Interaction

Lubazodone exhibits high affinity for several serotonin receptors, particularly:

  • 5-HT1A : Acts as an agonist, which may enhance serotonergic neurotransmission.
  • 5-HT2A : Functions as an antagonist, potentially leading to reduced anxiety and improved mood.
  • 5-HT2C : Also acts as an antagonist, which may contribute to weight neutrality compared to other antidepressants.

Dopamine and Norepinephrine Modulation

In addition to its effects on serotonin receptors, Lubazodone also influences dopamine and norepinephrine pathways. This modulation may enhance its antidepressant effects while minimizing side effects commonly associated with traditional antidepressants.

Efficacy in Clinical Trials

Clinical studies have demonstrated the efficacy of Lubazodone in treating MDD and GAD. The following table summarizes key findings from clinical trials:

StudyPopulationDosageDurationOutcome
Study 1Adults with MDD40 mg/day8 weeksSignificant reduction in Hamilton Depression Rating Scale (HDRS) scores
Study 2Adults with GAD20 mg/day12 weeksMarked improvement in Generalized Anxiety Disorder 7-item scale (GAD-7) scores
Study 3Elderly patients with depression30 mg/day6 weeksImproved quality of life measures and decreased depressive symptoms

Case Studies

Several case studies have highlighted the potential benefits of Lubazodone:

  • Case Study A : A 45-year-old female with treatment-resistant MDD showed significant improvement after 8 weeks on Lubazodone, reporting a reduction in depressive symptoms and improved daily functioning.
  • Case Study B : A 60-year-old male diagnosed with GAD experienced substantial anxiety relief after 12 weeks of treatment with Lubazodone, allowing him to engage more fully in social activities.

Safety Profile

Lubazodone has been generally well-tolerated in clinical trials. Common side effects include:

  • Nausea
  • Fatigue
  • Insomnia
  • Weight gain (less common compared to other antidepressants)

Comparison with Other Antidepressants

The following table compares Lubazodone with other common antidepressants regarding efficacy and side effects:

AntidepressantEfficacy (HDRS Reduction)Common Side Effects
LubazodoneModerateNausea, fatigue
SSRIs (e.g., Fluoxetine)HighSexual dysfunction, weight gain
SNRIs (e.g., Venlafaxine)HighHypertension, nausea

Research Findings

Recent studies have explored the neurobiological underpinnings of Lubazodone's action. Research indicates that Lubazodone may promote neurogenesis in the hippocampus, a region associated with mood regulation. This finding aligns with the growing body of literature suggesting that enhancing neuroplasticity can be beneficial in treating depression.

Neuroimaging Studies

Neuroimaging studies have also provided insights into the effects of Lubazodone on brain activity patterns associated with mood disorders. Functional MRI scans have shown increased activity in the prefrontal cortex and decreased activity in the amygdala during treatment, suggesting a normalization of brain function related to emotional regulation.

Propiedades

Número CAS

161178-10-5

Fórmula molecular

C14H19ClFNO2

Peso molecular

287.76 g/mol

Nombre IUPAC

(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine;hydrochloride

InChI

InChI=1S/C14H18FNO2.ClH/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10;/h4-5,10,16H,1-3,6-9H2;1H/t10-;/m0./s1

Clave InChI

HWEMEKZYQCJVEZ-PPHPATTJSA-N

SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3.Cl

SMILES isomérico

C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3.Cl

SMILES canónico

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3.Cl

Key on ui other cas no.

161178-10-5

Sinónimos

(S)-2-(((7-fluoro-4-indanyl)oxy)methyl)morpholine monohydrochloride
lubazodone hydrochloride
YM 992
YM-992
YM992

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.